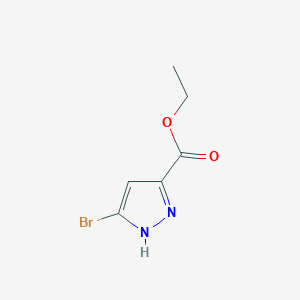

ethyl 5-bromo-1H-pyrazole-3-carboxylate

Description

Ethyl 5-bromo-1H-pyrazole-3-carboxylate (CAS 16082-13-6) is a brominated pyrazole derivative with an ester functional group at position 2. Its molecular formula is C₆H₇BrN₂O₂, and it serves as a critical intermediate in medicinal chemistry, particularly in synthesizing covalent inhibitors and heterocyclic scaffolds . The bromine atom at position 5 enables cross-coupling reactions (e.g., Suzuki couplings), while the ethyl ester enhances solubility in organic solvents, facilitating diverse synthetic modifications .

Propriétés

IUPAC Name |

ethyl 5-bromo-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-2-11-6(10)4-3-5(7)9-8-4/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWIBLHEPZYWRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40719104 | |

| Record name | Ethyl 5-bromo-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392208-46-6 | |

| Record name | Ethyl 5-bromo-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-bromo-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Mode of Action

Pyrazole derivatives are known to undergo reactions with hydrazones under visible light catalysis to provide 1,3,5-trisubstituted pyrazoles.

Biochemical Pathways

It’s worth noting that pyrazole derivatives have been associated with a variety of biological activities.

Pharmacokinetics

The compound is known to have a molecular weight of 21904, which could influence its bioavailability.

Analyse Biochimique

Activité Biologique

Ethyl 5-bromo-1H-pyrazole-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and cytotoxic properties, supported by relevant studies and data.

This compound is a pyrazole derivative characterized by the presence of a bromine atom at the 5-position and an ethyl ester at the 3-carboxylic acid position. This structure contributes to its biological activity, making it a subject of interest in pharmacological research.

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of this compound and related compounds.

Minimum Inhibitory Concentration (MIC) Studies

The antimicrobial efficacy of various pyrazole derivatives, including this compound, has been evaluated against different bacterial strains. The results are summarized in the following table:

These findings indicate that certain derivatives exhibit potent activity comparable to standard antibiotics like ampicillin and fluconazole.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been investigated. A study highlighted that compounds derived from the pyrazole nucleus demonstrate significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study: In Vivo Models

In a carrageenan-induced paw edema model, compounds similar to this compound showed promising results:

These results suggest that pyrazole derivatives can serve as effective anti-inflammatory agents.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any new drug candidate. This compound has been tested for its cytotoxic effects on human cell lines.

Dose-dependent Cytotoxicity

The following table summarizes findings from cytotoxicity assays conducted on human keratinocytes:

The high LD50 value indicates a relatively low level of cytotoxicity, which is favorable for therapeutic applications.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 5-bromo-1H-pyrazole-3-carboxylate serves as a key intermediate in the synthesis of various pharmacologically active compounds. It has been identified as a precursor for tropomyosin receptor kinase (TRK) inhibitors, which are crucial in cancer therapy. The compound's structure allows for modifications that can enhance its biological activity against specific targets.

Biological Studies

The compound is utilized in biological studies to explore the effects of pyrazolo derivatives on cell proliferation and differentiation. Research indicates that these derivatives exhibit significant anticancer properties by inducing apoptosis in various cancer cell lines . For instance, studies have shown that this compound can reduce cell viability in breast cancer cells at concentrations as low as 10 μM.

Chemical Synthesis

As a versatile building block, this compound is used in the synthesis of more complex heterocyclic compounds. Its bromine substituent allows for specific substitution reactions that enhance the structural diversity of synthesized products.

Enzyme Inhibition

The compound has demonstrated potential as an inhibitor of various enzymes linked to disease pathways, particularly kinases involved in cancer progression. Its competitive inhibition profiles suggest it could be developed into targeted therapies for cancer treatment.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrazole ring influence its potency and selectivity towards different biological targets. For example, electron-donating groups enhance anticancer activity, while halogen substitutions improve enzyme inhibition profiles.

Case Studies

Several case studies illustrate the effectiveness of this compound:

- Breast Cancer Cell Line Study : In vitro studies on MCF-7 breast cancer cells showed significant reductions in cell proliferation and induction of apoptosis through caspase activation when treated with the compound .

- Anti-inflammatory Activity : A study evaluating anti-inflammatory effects using a carrageenan-induced edema model in rats demonstrated that derivatives of this compound significantly reduced paw swelling compared to control groups treated with saline .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of ethyl 5-bromo-1H-pyrazole-3-carboxylate, highlighting structural variations, physicochemical properties, and applications:

Research Findings and Practical Considerations

- Solubility and Stability : Ethyl esters generally exhibit longer half-lives in biological systems compared to methyl esters due to slower enzymatic hydrolysis .

- Safety Profiles : Methyl and ethyl esters share similar hazard profiles (e.g., H302: harmful if swallowed), but the tert-butyl analog’s bulk may reduce acute toxicity .

- Industrial Use : Over 40 patents reference tert-butyl 5-bromo-1H-pyrazole-3-carboxylate, underscoring its utility in scalable drug synthesis .

Q & A

Q. What are the optimal synthetic routes for ethyl 5-bromo-1H-pyrazole-3-carboxylate, and how do substituent positions influence reaction yields?

this compound can be synthesized via bromination of ethyl 1H-pyrazole-3-carboxylate using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Key factors include:

- Reagent selection : Bromine sources (e.g., NBS vs. Br₂) affect regioselectivity and purity .

- Temperature control : Reactions conducted at 0–5°C minimize side products like di-substituted derivatives .

- Catalysts : Lewis acids (e.g., FeCl₃) enhance bromine activation and reduce reaction time .

Q. How can spectroscopic methods (NMR, IR, MS) differentiate this compound from its analogs?

- ¹H NMR : The bromine atom at position 5 deshields adjacent protons, causing distinct splitting patterns (e.g., singlet for H-4 at δ 7.2–7.5 ppm) .

- IR : A strong C=O stretch at ~1700 cm⁻¹ confirms the ester group, while C-Br vibrations appear at 550–650 cm⁻¹ .

- Mass spectrometry : The molecular ion peak [M+H]⁺ at m/z 245 (for C₇H₇BrN₂O₂) and fragment ions at m/z 167 (loss of Br) validate the structure .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The C-Br bond in this compound facilitates palladium-catalyzed cross-coupling. Key considerations:

- Catalyst system : Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O enables efficient coupling with arylboronic acids .

- Steric effects : Bulkier substituents on the pyrazole ring reduce coupling efficiency due to steric hindrance .

- Competing pathways : Bromine may undergo nucleophilic substitution if unprotected, requiring inert atmospheres .

Q. Example reaction optimization :

| Boronic Acid | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | DMF/H₂O | 78 |

| 4-Methoxyphenyl | PdCl₂(dppf) | THF | 65 |

Q. What computational methods (DFT, MD) predict the compound’s binding affinity in biological targets (e.g., kinase inhibitors)?

- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic sites for protein interactions .

- Molecular Dynamics (MD) : Simulates docking into ATP-binding pockets of kinases (e.g., CDK2), revealing hydrogen bonds between the ester carbonyl and Lys33 .

- ADMET predictions : LogP values (~2.1) suggest moderate blood-brain barrier permeability, while topological polar surface area (TPSA = 65 Ų) indicates limited oral bioavailability .

Data Contradiction Analysis

Q. Discrepancies in reported antimicrobial activity: How to resolve conflicting results across studies?

Variability in MIC (Minimum Inhibitory Concentration) values may arise from:

- Strain specificity : Gram-positive bacteria (e.g., S. aureus) show higher sensitivity (MIC = 8 µg/mL) than Gram-negative species (MIC > 64 µg/mL) due to outer membrane barriers .

- Experimental design : Broth microdilution vs. agar diffusion methods yield different inhibition zones .

- Compound purity : Impurities like unreacted starting materials (detected via HPLC) can inflate apparent activity .

Q. Mitigation strategy :

- Standardize protocols (CLSI guidelines).

- Use ultra-pure samples (>98% by HPLC) .

Q. How to address inconsistencies in crystallographic data for this compound derivatives?

- Crystal packing effects : Substituent orientation (e.g., bromine vs. chloro analogs) alters unit cell parameters (e.g., monoclinic vs. orthorhombic systems) .

- Thermal motion : High B-factors for bromine atoms in X-ray structures suggest dynamic disorder; low-temperature (100 K) data collection improves resolution .

- Validation tools : Use PLATON to check for missed symmetry and SHELXL for refinement accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.